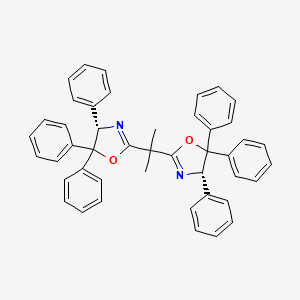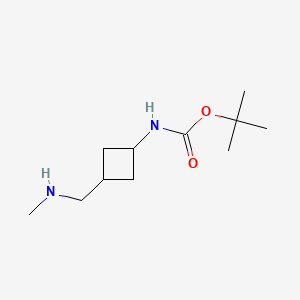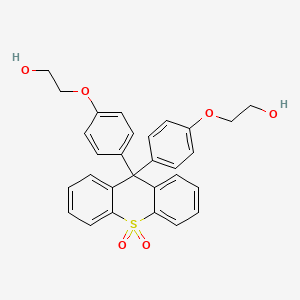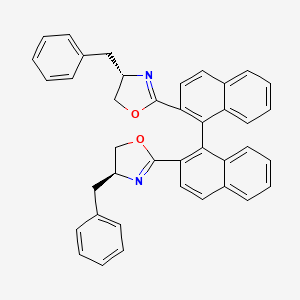
(S)-2,2'-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)-1,1'-binaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2,2’-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene is a chiral ligand widely used in asymmetric synthesis. This compound is known for its ability to induce high enantioselectivity in various catalytic reactions, making it a valuable tool in the field of organic chemistry. The structure of this compound features two oxazoline rings attached to a binaphthalene backbone, with benzyl groups providing additional steric hindrance.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2,2’-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene typically involves the following steps:
Formation of Oxazoline Rings: The oxazoline rings are synthesized from amino alcohols and carboxylic acids through cyclization reactions.
Attachment to Binaphthalene Backbone: The oxazoline rings are then attached to the binaphthalene backbone via a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Introduction of Benzyl Groups: The benzyl groups are introduced through alkylation reactions, providing the final chiral ligand with its characteristic steric properties.
Industrial Production Methods: In an industrial setting, the production of (S)-2,2’-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazoline rings, leading to the formation of oxazole derivatives.
Reduction: Reduction reactions can convert the oxazoline rings back to amino alcohols.
Substitution: The benzyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides are used under basic conditions.
Major Products:
Oxazole Derivatives: Formed through oxidation.
Amino Alcohols: Formed through reduction.
Substituted Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
(S)-2,2’-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis, particularly in enantioselective hydrogenation and cross-coupling reactions.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: Utilized in the development of chiral drugs and in the study of enzyme mechanisms.
Industry: Applied in the production of fine chemicals and agrochemicals, where enantioselectivity is crucial.
Mechanism of Action
The mechanism by which (S)-2,2’-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene exerts its effects involves its role as a chiral ligand in catalytic reactions. The compound coordinates with metal catalysts, creating a chiral environment that induces enantioselectivity in the reaction. This chiral induction is achieved through steric and electronic interactions between the ligand, the metal center, and the substrate. The molecular targets and pathways involved depend on the specific catalytic reaction being performed.
Comparison with Similar Compounds
®-2,2’-Bis(®-4-benzyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene: The enantiomer of the compound, used in similar applications but with opposite chiral induction.
2,2’-Bis(oxazoline)-1,1’-binaphthalene: Lacks the benzyl groups, resulting in different steric properties and potentially lower enantioselectivity.
Bis(oxazoline) ligands: A broader class of ligands with varying substituents on the oxazoline rings, used in a wide range of asymmetric catalytic reactions.
Uniqueness: (S)-2,2’-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene is unique due to its specific combination of oxazoline rings, binaphthalene backbone, and benzyl groups, which together provide high enantioselectivity and versatility in asymmetric catalysis. This makes it a valuable tool in both academic research and industrial applications.
Properties
IUPAC Name |
(4S)-4-benzyl-2-[1-[2-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]naphthalen-1-yl]naphthalen-2-yl]-4,5-dihydro-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H32N2O2/c1-3-11-27(12-4-1)23-31-25-43-39(41-31)35-21-19-29-15-7-9-17-33(29)37(35)38-34-18-10-8-16-30(34)20-22-36(38)40-42-32(26-44-40)24-28-13-5-2-6-14-28/h1-22,31-32H,23-26H2/t31-,32-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEBRCLYJPUMKP-ACHIHNKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)C6=NC(CO6)CC7=CC=CC=C7)CC8=CC=CC=C8 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C(O1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)C6=N[C@H](CO6)CC7=CC=CC=C7)CC8=CC=CC=C8 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-bromo-6-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8246647.png)

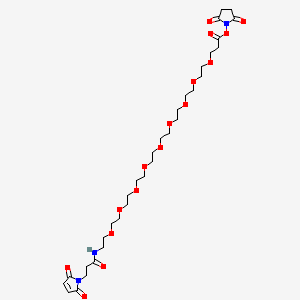
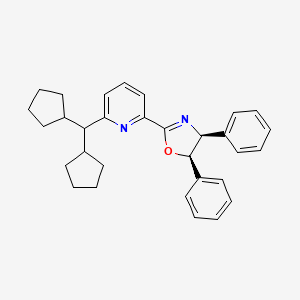
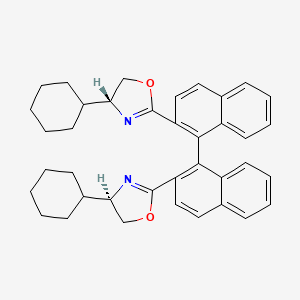
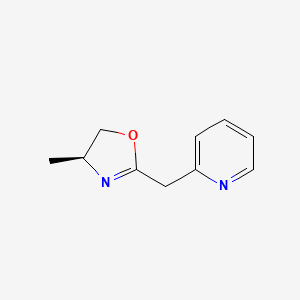
![2H-Pyrido[4,3-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B8246676.png)
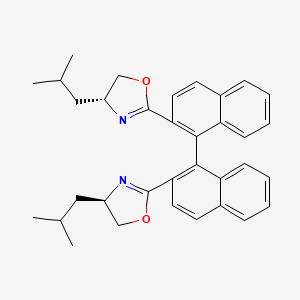
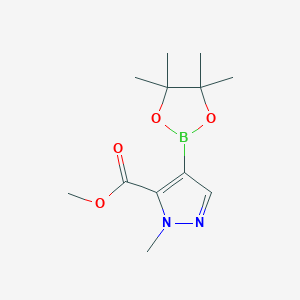
![3',6'-Bis(2-hydroxyethoxy)spiro[fluorene-9,9'-thioxanthene] 10',10'-dioxide](/img/structure/B8246704.png)
